N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine
Description
Chemical Classification and Nomenclature
This compound is systematically classified as a secondary amine compound according to standard chemical nomenclature conventions. The compound carries the Chemical Abstracts Service registry number 1040680-65-6 and possesses the molecular formula C₁₆H₂₅NO with a precise molecular weight of 247.38 grams per mole. The systematic name follows International Union of Pure and Applied Chemistry nomenclature guidelines, where the cyclohexanamine core structure is modified by the attachment of a 2-(3,4-dimethylphenoxy)ethyl substituent at the nitrogen atom.
The compound belongs to the broader chemical class of substituted cycloalkylamines, specifically representing a phenoxy-substituted derivative of cyclohexylamine. From a functional group perspective, the molecule contains multiple distinct structural elements including a saturated six-membered carbocyclic ring, an aromatic benzene ring bearing two methyl substituents, and an ether linkage connecting these moieties through an ethylene bridge. This structural complexity places the compound within the category of polyfunctional organic molecules that exhibit characteristics of both aliphatic and aromatic systems.
Table 1: Fundamental Chemical Properties of this compound
The structural classification of this compound extends beyond simple functional group identification to encompass its role as a phenolic derivative due to the presence of the substituted phenoxy moiety. The 3,4-dimethyl substitution pattern on the aromatic ring creates a specific electronic environment that influences both the chemical reactivity and potential biological activity of the molecule. This substitution pattern is particularly significant in medicinal chemistry applications where subtle structural modifications can dramatically alter pharmacological properties.
Historical Context and Discovery
The development of this compound emerged from the broader evolution of phenoxyethylamine chemistry and cyclohexylamine derivatives in organic synthesis. While specific historical documentation regarding the initial synthesis and discovery of this particular compound remains limited in the available literature, its structural features reflect the systematic exploration of phenoxy-substituted amines that gained prominence in pharmaceutical research during the latter half of the twentieth century.
The compound represents part of a broader family of substituted cyclohexylamines that have been investigated for their potential biological activities and synthetic utility. The incorporation of the 3,4-dimethylphenoxy substituent follows established medicinal chemistry principles where aromatic modifications are employed to optimize molecular properties for specific applications. The synthetic accessibility of this compound has been facilitated by advances in ether formation reactions and reductive amination methodologies that allow for efficient construction of the phenoxyethylamine linkage.
Research into related phenoxyethylamine compounds has demonstrated their importance as intermediates in the synthesis of more complex pharmaceutical agents and their utility as model compounds for studying structure-activity relationships. The specific 3,4-dimethyl substitution pattern present in this compound reflects strategic design considerations aimed at modulating both electronic and steric properties of the aromatic system.
Significance in Organic Chemistry
This compound occupies a significant position in organic chemistry due to its versatile reactivity profile and utility as a synthetic intermediate. The compound demonstrates the successful integration of multiple functional groups within a single molecular framework, providing opportunities for diverse chemical transformations. The presence of both aromatic and aliphatic components allows for selective functionalization strategies that can target specific regions of the molecule while preserving others.
The cyclohexylamine portion of the molecule serves as a valuable nitrogen-containing building block that can participate in various coupling reactions, acylation processes, and nucleophilic substitution reactions. The secondary amine functionality provides a reactive site for further derivatization, enabling the construction of more complex molecular architectures through established synthetic methodologies. The conformational flexibility of the cyclohexyl ring system contributes to the compound's ability to adopt different spatial arrangements, which can be crucial for biological activity optimization.
The phenoxyethyl substituent introduces additional complexity through its capacity for electrophilic aromatic substitution reactions and potential participation in metal-catalyzed coupling processes. The methyl groups on the aromatic ring provide directing effects for subsequent functionalization reactions while also influencing the overall lipophilicity and electronic properties of the molecule. This structural feature combination makes the compound particularly valuable for medicinal chemistry applications where precise control over molecular properties is essential.
Table 2: Chemical Reactivity Centers in this compound
| Structural Element | Reactivity Type | Potential Transformations |
|---|---|---|
| Secondary Amine | Nucleophilic | Acylation, alkylation, reductive amination |
| Aromatic Ring | Electrophilic Substitution | Halogenation, nitration, sulfonation |
| Ether Linkage | Cleavage Reactions | Hydrolysis under acidic conditions |
| Methyl Substituents | Radical Reactions | Benzylic oxidation, halogenation |
| Cyclohexyl Ring | Conformational Changes | Ring flipping, substitution reactions |
Research Objectives and Scope
Contemporary research involving this compound encompasses multiple scientific disciplines, with particular emphasis on medicinal chemistry applications and synthetic methodology development. The primary research objectives include elucidating structure-activity relationships for compounds containing the phenoxyethylcyclohexylamine scaffold, developing efficient synthetic routes for accessing related derivatives, and investigating the compound's potential as a pharmacophore in drug discovery programs.
Synthetic chemistry research has focused on optimizing preparation methods for this compound and its analogs through various strategic approaches. These investigations include nucleophilic substitution reactions between appropriately substituted phenols and haloethylcyclohexylamines, as well as alternative pathways involving reductive amination strategies. The development of scalable synthetic procedures remains an active area of investigation, particularly for applications requiring larger quantities of material for biological evaluation.
Mechanistic studies represent another significant research direction, examining how the compound interacts with biological targets such as enzymes and receptors. These investigations seek to understand the molecular basis for observed biological activities and provide insights for designing improved derivatives with enhanced properties. The research scope extends to computational modeling studies that predict binding affinities and optimize molecular geometries for specific biological targets.
Structure-activity relationship studies constitute a crucial component of ongoing research efforts, systematically exploring how modifications to different regions of the molecule affect biological activity. These investigations involve synthesizing series of related compounds with systematic structural variations and evaluating their biological properties to identify optimal substitution patterns. The research encompasses both substituent effects on the aromatic ring and modifications to the cyclohexylamine portion of the molecule, providing comprehensive understanding of the pharmacophore requirements for activity.
Table 3: Current Research Applications of this compound
| Research Area | Application | Objective |
|---|---|---|
| Medicinal Chemistry | Pharmacophore Development | Optimize biological activity profiles |
| Synthetic Chemistry | Methodology Development | Improve synthetic efficiency and scope |
| Chemical Biology | Target Identification | Elucidate mechanism of action |
| Computational Chemistry | Molecular Modeling | Predict activity and optimize properties |
| Process Chemistry | Scale-up Studies | Develop industrial synthetic routes |
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-8-9-16(12-14(13)2)18-11-10-17-15-6-4-3-5-7-15/h8-9,12,15,17H,3-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQRGHDOVMJSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Nitrile Precursors in the Presence of Catalysts
Method Overview:
The most common approach involves the catalytic hydrogenation of nitrile compounds derived from aromatic precursors. Specifically, the process begins with the synthesis of a nitrile intermediate, such as 3,4-dimethylphenylmethyl nitrile, which is then hydrogenated to form the corresponding amine.
- Starting Material: 3,4-dimethylphenylmethyl nitrile (veratryl cyanide)
- Catalysts: Copper chromite, nickel, or supported noble metals (e.g., palladium, platinum)
- Reaction Conditions: Elevated temperatures (50–200°C), pressures (1–300 bar), often in the presence of water or solvents like acetonitrile
- Reaction Pathway: Nitrile reduction to primary amine, followed by alkylation or aromatic substitution to introduce the phenoxyethyl group
- A patent describes the hydrogenation of veratryl cyanide with methylamine and hydrogen over copper chromite catalysts, yielding N-methyl-2-(3,4-dimethoxyphenyl)ethylamine (a related compound) with high selectivity.
- Catalyst support and reaction conditions significantly influence yield and purity, with continuous flow systems offering industrial scalability.
| Parameter | Typical Range | Effect on Outcome |
|---|---|---|
| Temperature | 50–180°C | Higher temperatures increase reaction rate but may cause side reactions |
| Pressure | 30–270 bar | Elevated pressure favors nitrile reduction |
| Catalyst | Copper chromite, Ni, Pd | Catalyst choice affects selectivity and yield |
| Solvent | Water, acetonitrile | Facilitates hydrogen transfer and solubilizes intermediates |
Reaction of Aromatic Nitriles with Substituted Amines
Method Overview:
This approach involves direct reaction of aromatic nitriles with substituted amines, such as methylamine, under catalytic hydrogenation or thermal conditions. The substituents on the aromatic ring can be introduced via prior functionalization.
- The process described in patent US8034978B2 involves reacting aldehydes or ketones with primary amines in the presence of catalysts like palladium on carbon, leading to secondary amines.
- For the specific compound, the aromatic ring bearing methyl groups at the 3 and 4 positions can be prepared via methylation of phenolic precursors followed by nitrile formation.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Aromatic methylation | Methyl iodide, base | Room temperature | 3,4-dimethylphenol |
| Nitrile formation | Chlorination, cyanide | Reflux | 3,4-dimethylphenylmethyl nitrile |
| Hydrogenation | Methylamine, H2, catalyst | 70–160°C, 50–270 bar | N-[2-(3,4-dimethylphenoxy)ethyl]cyclohexanamine |
Amination of Phenolic Precursors via O-Alkylation and Subsequent Amination
Method Overview:
This involves initial phenolic compounds (e.g., 3,4-dimethylphenol) undergoing O-alkylation with haloalkanes (e.g., 2-chloroethylamine derivatives) to form ether linkages, followed by amination steps to introduce the cyclohexanamine moiety.
- The synthesis of similar compounds often employs nucleophilic substitution reactions, where phenolic hydroxyl groups are alkylated with haloalkylamines under basic conditions.
- The resulting intermediates are then subjected to cyclization or further functionalization to obtain the target amine.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| O-alkylation | 2-chloroethylamine, base | Reflux | Formation of phenoxyethyl intermediates |
| Cyclization | Cyclohexanone derivatives | Acidic or basic conditions | Formation of cyclohexanamine core |
| Final amination | Hydrogenation, catalysts | 70–160°C, 50–270 bar | Conversion to this compound |
Industrial-Scale Synthesis via Multi-Component Reactions
Method Overview:
In industrial settings, multi-component reactions (MCRs) are optimized for efficiency, combining aromatic precursors, alkyl halides, and amines in a single process with catalysts to streamline synthesis.
- Patent literature indicates the use of supported metal catalysts under pressure and temperature conditions to facilitate multiple steps simultaneously, reducing production time and costs.
- These processes often incorporate solvent systems and reaction monitoring to maximize yield and purity.
| Parameter | Typical Range | Impact |
|---|---|---|
| Temperature | 70–160°C | Controls reaction rate and selectivity |
| Pressure | 50–270 bar | Enhances hydrogenation efficiency |
| Catalyst loading | 0.5–10 mol% | Affects conversion rate |
Summary of Key Findings:
| Method | Advantages | Challenges | Suitable For |
|---|---|---|---|
| Catalytic hydrogenation of nitriles | High selectivity, scalable | Catalyst poisoning, side reactions | Industrial production of amines |
| Aromatic nitrile-amines coupling | Precise functionalization | Multi-step, requires purification | Laboratory synthesis |
| Phenolic O-alkylation | Versatile, allows functional group variation | Requires multiple steps | Custom synthesis |
| Multi-component reactions | Efficient, cost-effective | Complex optimization | Large-scale manufacturing |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and amine groups.
Reduction: Reduced forms of the cyclohexanamine moiety.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling and receptor binding.
Medicine: Investigated for potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Substituent Effects on Activity and Physicochemical Properties
Aromatic Substituents
- 3,4-Dimethylphenyl (Target Compound):
- 3,4-Dimethoxyphenyl (Analog in ):
- 3,4-Dichlorophenyl (Anti-parasitic Analog):
Amine and Backbone Modifications
- Sulfinyl derivatives (e.g., ) introduce chirality and hydrogen-bonding capacity, critical for stabilizing protein-protein interactions .
Anticonvulsant Activity
- The target compound shares structural homology with anticonvulsant aroxyethylamines (e.g., compound XVI in ), which showed 100% protection in maximal electroshock (MES) tests at 100 mg/kg .
- Key Differentiator: Methyl substituents may prolong half-life compared to methoxy or hydroxyl groups due to reduced Phase II metabolism .
Protein Interaction Modulation
- The sulfinyl analog in stabilizes 14-3-3 protein complexes, a mechanism distinct from the anticonvulsant activity of methyl-substituted derivatives. This highlights substituent-driven divergence in therapeutic targets .
Biological Activity
N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine is a compound of significant interest in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanamine core linked to a 3,4-dimethylphenoxy group via an ethyl chain. Its molecular formula is with a molecular weight of approximately 219.30 g/mol. The unique structure contributes to its interactions with various biological targets, particularly neurotransmitter receptors.
This compound is believed to interact primarily with serotonin receptors, particularly the 5-HT2A subtype. This interaction can modulate neurotransmitter activity, influencing various physiological processes such as mood regulation and neuroprotection.
Key Mechanisms:
- Receptor Modulation : The compound may enhance or inhibit receptor activity, leading to altered signaling pathways.
- Neuroprotective Effects : In vitro studies have indicated that the compound exhibits neuroprotective properties against oxidative stress in neuronal cells.
Neuropharmacological Research
Research has demonstrated that this compound shows promise in neuropharmacology. In animal models, it has been observed to improve neuronal health and reduce cell death in primary rat nerve cells exposed to toxic conditions.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Neuroprotection | Protects nerve cells from toxicity in vitro | |
| Receptor Interaction | Modulates serotonin receptor activity | |
| Potential Therapeutics | Investigated for applications in treating neurodegenerative diseases |
Case Studies
-
Neuroprotective Study :
- Objective : To evaluate the neuroprotective effects of this compound on primary SD rat nerve cells.
- Method : Nerve cells were treated with the compound under toxic conditions.
- Results : Significant reduction in cell death and improved cell viability were observed, suggesting its potential utility in treating conditions like Alzheimer's disease.
-
Receptor Binding Studies :
- Objective : To assess the binding affinity of the compound for serotonin receptors.
- Method : Radiolabeled ligand binding assays were performed.
- Results : The compound showed a moderate affinity for 5-HT2A receptors, indicating its potential role as a therapeutic agent targeting these pathways.
Synthesis and Structural Variants
The synthesis of this compound typically involves several steps including the formation of the cyclohexanamine moiety and subsequent coupling with the phenoxy group. Variants such as N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine have been studied to compare their biological activities.
Table 2: Comparison of Structural Variants
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₃H₁₉NO | Contains dimethyl groups |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine | C₁₃H₁₉NO₂ | Contains methoxy groups; different receptor interactions |
Q & A
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, strict stoichiometric ratios) and use in-process analytics (e.g., FTIR for intermediate tracking). For phenoxyethyl analogs, impurities often arise from incomplete substitution; optimize reaction time and catalyst loading .
Data Analysis & Interpretation
Q. How should researchers address conflicting cytotoxicity data across different studies?
- Methodological Answer : Re-evaluate assay protocols (e.g., incubation time, cell passage number). Compare results using standardized cell lines (e.g., NCI-60 panel) and confirm via transcriptomic profiling (RNA-seq) to identify off-target effects.
Q. What statistical approaches are robust for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply hierarchical Bayesian modeling to account for inter-experimental variability. For SAR studies, multivariate analysis (PCA or PLS) can correlate structural features with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
